N,N-dimethyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrimidin-4-amine
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Overview
Description
N,N-dimethyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrimidin-4-amine: is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
The synthesis of N,N-dimethyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrimidin-4-amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The synthetic pathway generally includes the following steps:
Construction of the Benzimidazole Ring: This involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate.
Formation of the Pyrimidine Ring: The benzimidazole intermediate is then reacted with appropriate reagents to form the pyrimidine ring.
N,N-Dimethylation: The final step involves the dimethylation of the amine group to obtain the desired compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N,N-dimethyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced with other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like acetonitrile, methanol, and reaction catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N-dimethyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of specific signaling pathways, resulting in the desired pharmacological effects .
Comparison with Similar Compounds
N,N-dimethyl-2-(2-methyl-1H-1,3-benzodiazol-1-yl)pyrimidin-4-amine can be compared with other benzimidazole derivatives, such as:
Thiabendazole: Known for its anthelmintic activity.
Albendazole: Used as an antiparasitic agent.
Mebendazole: Another antiparasitic compound with a broad spectrum of activity.
The uniqueness of this compound lies in its specific structural features and the resulting pharmacological activities .
Properties
IUPAC Name |
N,N-dimethyl-2-(2-methylbenzimidazol-1-yl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-16-11-6-4-5-7-12(11)19(10)14-15-9-8-13(17-14)18(2)3/h4-9H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRVDPUPHBSCCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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